Sgc-ubd253

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

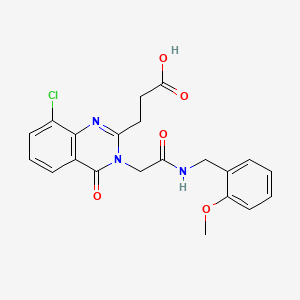

Molecular Formula |

C21H20ClN3O5 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

3-[8-chloro-3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-2-yl]propanoic acid |

InChI |

InChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28) |

InChI Key |

YLHSFRZHEMHKAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SGC-UBD253: A Technical Guide to a Selective HDAC6 UBD Inhibitor

For Immediate Release

This technical document provides an in-depth overview of the mechanism of action of SGC-UBD253, a potent and selective chemical probe targeting the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6). Developed for researchers, scientists, and drug development professionals, this guide details the molecular interactions, cellular effects, and experimental validation of this compound.

Executive Summary

This compound is a first-in-class chemical probe that selectively inhibits the ubiquitin-binding function of HDAC6.[1][2] Unlike catalytic inhibitors of HDAC6, this compound specifically targets the zinc-finger ubiquitin-binding domain (UBD), offering a unique tool to investigate the non-catalytic roles of HDAC6 in cellular processes. Its mechanism of action centers on the disruption of the interaction between HDAC6 and ubiquitin, thereby interfering with downstream signaling pathways involved in protein degradation and aggresome formation.[3][4] This guide presents the quantitative binding data, detailed experimental protocols, and visual representations of the probe's mechanism and validation.

Mechanism of Action: Targeting the HDAC6 Ubiquitin-Binding Domain

This compound functions as a competitive antagonist of the HDAC6 UBD.[5] The HDAC6 UBD is crucial for recognizing and binding to ubiquitin, particularly the C-terminal diglycine motif of unanchored ubiquitin chains and ubiquitinated protein aggregates. By binding potently to this domain, this compound physically occludes the binding of ubiquitin and ubiquitin-like proteins, such as ISG15. This inhibition has been demonstrated to disrupt the HDAC6-ISG15 interaction in cellular assays.

The following diagram illustrates the inhibitory action of this compound on the HDAC6 signaling pathway:

Quantitative Data Summary

The potency and selectivity of this compound have been rigorously characterized using various biophysical and cellular assays. A structurally similar but significantly less active methylated derivative, SGC-UBD253N, serves as a valuable negative control for experiments.

Table 1: In Vitro Binding Affinity of this compound and Negative Control

| Compound | Target | Assay | Binding Affinity (KD) |

| This compound | HDAC6 UBD | Surface Plasmon Resonance (SPR) | 84 nM |

| This compound | HDAC6 UBD | Isothermal Titration Calorimetry (ITC) | 80 nM |

| SGC-UBD253N | HDAC6 UBD | Surface Plasmon Resonance (SPR) | 32 µM |

Table 2: Cellular Target Engagement of this compound

| Compound | Cellular Assay | Target Interaction | Potency (EC50) | Cell Line |

| This compound | NanoBRET | HDAC6-ISG15 | 1.9 µM | HEK293T |

| This compound | NanoBRET | USP16-ISG15 | 20 µM | HEK293T |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Surface Plasmon Resonance (SPR)

SPR assays were employed to measure the binding kinetics and affinity of this compound to purified HDAC6 UBD.

Protocol:

-

Purified HDAC6 UBD is immobilized on a sensor chip surface.

-

A series of this compound concentrations are injected across the chip surface.

-

The association of this compound to the immobilized HDAC6 UBD is monitored in real-time by detecting changes in the refractive index.

-

A buffer wash is initiated to monitor the dissociation of the compound.

-

The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to HDAC6 UBD in solution, providing thermodynamic parameters of the interaction.

Protocol:

-

A solution of purified HDAC6 UBD is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

The this compound solution is titrated into the HDAC6 UBD solution in a series of small injections.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, and the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) are determined by fitting the data to a binding model.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of this compound with HDAC6 in live cells.

Protocol:

-

HEK293T cells are co-transfected with plasmids encoding for HDAC6 fused to NanoLuc® luciferase (the energy donor) and ISG15 fused to HaloTag® protein (the energy acceptor).

-

The transfected cells are treated with a range of this compound concentrations.

-

The HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the NanoLuc® substrate are added to the cells.

-

If HDAC6 and ISG15 are in close proximity, energy transfer occurs from the NanoLuc® donor to the HaloTag® acceptor, resulting in a BRET signal.

-

The BRET signal is measured at different compound concentrations, and the EC50 value is calculated to determine the potency of this compound in disrupting the HDAC6-ISG15 interaction.

Selectivity Profile

The selectivity of this compound was assessed against a panel of other ubiquitin-binding domains. While highly selective for the HDAC6 UBD, some weak binding to the UBD of USP16 was observed at higher concentrations. This cross-reactivity should be considered when designing and interpreting experiments. The recommended in-cell concentration to achieve selectivity for HDAC6 over USP16 is 3 µM.

Conclusion

This compound is a well-characterized and potent chemical probe that serves as an invaluable tool for elucidating the biological functions of the HDAC6 ubiquitin-binding domain. Its specific mechanism of action, distinct from catalytic inhibitors, allows for the targeted investigation of HDAC6's role in ubiquitin-mediated cellular processes. The availability of a matched negative control, SGC-UBD253N, further strengthens its utility as a reliable research tool. This guide provides the foundational knowledge and experimental context for the effective use of this compound in advancing our understanding of HDAC6 biology.

References

SGC-UBD253: A Technical Guide to a Potent and Selective Chemical Probe for the HDAC6 Ubiquitin-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme implicated in a variety of cellular processes, including protein quality control, cell migration, and signal transduction. Unlike other HDACs, HDAC6 possesses two catalytic deacetylase domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD). This UBD, also known as the ZnF-UBP domain, plays a critical role in recognizing and binding polyubiquitinated proteins, thereby facilitating their transport to aggresomes for subsequent degradation via the autophagy pathway. The critical function of the HDAC6 UBD in cellular protein homeostasis makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

This technical guide provides an in-depth overview of SGC-UBD253, a potent and selective chemical probe designed to antagonize the HDAC6 UBD.[4] Developed by the Structural Genomics Consortium (SGC), this compound, along with its inactive negative control, SGC-UBD253N, serves as an invaluable tool for elucidating the biological functions of the HDAC6 UBD and for validating it as a druggable target.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N, providing a clear comparison of their biochemical and cellular activities.

Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N for HDAC6

| Compound | Target | Assay | KD / Kdisp (µM) |

| This compound | HDAC6-UBD | SPR | 0.084 |

| This compound | HDAC6-UBD | ITC | 0.080 |

| This compound | Full-length HDAC6 | FP | 0.44 |

| This compound | Full-length HDAC6 | SPR | 0.26 |

| SGC-UBD253N | HDAC6-UBD | SPR | 32 |

Table 2: Cellular Target Engagement of this compound

| Compound | Assay | Cell Line | Target Interaction | EC50 (µM) |

| This compound | NanoBRET | HEK293T | HDAC6-ISG15 | 1.9 |

Table 3: Selectivity Profile of this compound

| Target UBD | SPR KD (µM) | Fold Selectivity vs. HDAC6-UBD |

| HDAC6 | 0.084 | 1 |

| USP16 | 1.3 | ~15 |

| Other 9 UBDs | >50 | * >595* |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate their replication.

Fluorescence Polarization (FP) Assay

This assay is used to determine the binding affinity of compounds to HDAC6 by measuring the displacement of a fluorescently labeled tracer.

Materials:

-

Purified full-length HDAC6 protein

-

Fluorescently labeled ubiquitin-derived peptide tracer

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

This compound and SGC-UBD253N

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of the test compounds (this compound or SGC-UBD253N) in assay buffer.

-

In a 384-well plate, add the HDAC6 protein and the fluorescent tracer to each well at a final concentration determined by prior optimization experiments.

-

Add the serially diluted compounds to the wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the displacement of the tracer and determine the Kdisp value by fitting the data to a suitable binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified HDAC6-UBD protein

-

This compound

-

ITC buffer (e.g., PBS, 0.005% Tween-20, 0.25% DMSO)

-

Isothermal titration calorimeter

Protocol:

-

Dialyze the HDAC6-UBD protein against the ITC buffer overnight at 4°C.

-

Prepare a solution of this compound in the same dialysis buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions.

-

Load the HDAC6-UBD solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

Analyze the resulting thermogram to determine the KD, n, and ΔH of the interaction.

NanoBRET™ Target Engagement Assay

This cellular assay measures the target engagement of compounds by quantifying the disruption of a protein-protein interaction in live cells.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-HDAC6 and HaloTag®-ISG15

-

Lipofectamine™ for transfection

-

Opti-MEM™ medium

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

This compound and SGC-UBD253N

-

White, 96-well cell culture plates

-

Luminometer capable of measuring BRET signals

Protocol:

-

Co-transfect HEK293T cells with the NanoLuc®-HDAC6 and HaloTag®-ISG15 plasmids.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add the serially diluted compounds to the cells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

-

Calculate the NanoBRET™ ratio and determine the EC50 value for compound-induced disruption of the HDAC6-ISG15 interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

Cells expressing HDAC6

-

This compound

-

Cell lysis buffer

-

Antibodies against HDAC6

-

Western blotting reagents and equipment

-

Thermal cycler

Protocol:

-

Treat cultured cells with either this compound or a vehicle control (DMSO).

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble HDAC6 in each sample by Western blotting.

-

Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the compound, which indicates target engagement.

Visualizations

HDAC6-Mediated Aggresome Formation Pathway

The following diagram illustrates the role of HDAC6 in the aggresome-autophagy pathway, a process that can be interrogated using this compound.

Caption: HDAC6 UBD recognizes and binds polyubiquitinated proteins, facilitating their transport via the dynein motor complex along microtubules to form an aggresome, which is then cleared by autophagy. This compound inhibits the initial recognition step.

Chemical Probe Target Validation Workflow

This diagram outlines a general workflow for using a chemical probe like this compound for target validation studies.

Caption: A typical workflow for target validation using a chemical probe involves confirming in vitro and cellular target engagement before assessing the phenotypic consequences of target modulation.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the ubiquitin-binding domain of HDAC6. Its availability, along with a validated negative control, provides the scientific community with essential tools to investigate the intricate roles of the HDAC6 UBD in health and disease. The data and protocols presented in this guide are intended to empower researchers to confidently employ this compound in their studies, ultimately accelerating our understanding of HDAC6 biology and facilitating the development of novel therapeutics targeting this important protein.

References

- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Protein Quality Control: A Technical Guide to the HDAC6 Ubiquitin-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological functions of the C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), also known as the BUZ domain, of Histone Deacetylase 6 (HDAC6). Distinct from its well-characterized deacetylase activities, this domain positions HDAC6 as a critical mediator at the crossroads of protein ubiquitination and degradation pathways, with profound implications for cellular homeostasis, neurodegenerative diseases, and oncology.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb deacetylase. While its enzymatic domains target substrates like α-tubulin and Hsp90, its non-catalytic C-terminal ZnF-UBP domain endows it with the ability to recognize and bind ubiquitin. This function is central to its role in cellular protein quality control. The ZnF-UBP domain allows HDAC6 to act as a molecular scaffold, linking ubiquitinated misfolded proteins and damaged organelles to the cellular machinery responsible for their clearance. Specifically, it facilitates the transport of this cargo along microtubules to form a perinuclear inclusion body called the aggresome, priming it for subsequent degradation via autophagy. This guide will detail the structural basis of this interaction, its functional consequences in key cellular pathways, and the methodologies employed to investigate its activity.

Structural and Biophysical Properties of the HDAC6 ZnF-UBP Domain

The HDAC6 ZnF-UBP domain is a specialized module that recognizes the C-terminal diglycine (Gly-Gly) motif of ubiquitin.[1] Structurally, it forms a compact structure organized around a central five-stranded twisted β-sheet and contains three zinc ions critical for its integrity and ubiquitin-binding capability.[2][3] This domain is essential for linking HDAC6 to the ubiquitin-proteasome system and autophagy pathways.[4]

Binding Affinity and Specificity

The interaction between the HDAC6 ZnF-UBP domain and ubiquitin is characterized by a remarkably high affinity, distinguishing it from many other ubiquitin-binding domains.[2] This high-affinity interaction is crucial for its function in sensing and responding to the accumulation of ubiquitinated proteins. The domain specifically recognizes the unanchored C-terminal diglycine motif of ubiquitin, which can be exposed on protein aggregates by deubiquitinases like ataxin-3. This specificity allows HDAC6 to selectively target cargo destined for degradation.

Quantitative Data on Binding Interactions

The affinity of the HDAC6 ZnF-UBP domain for ubiquitin and related molecules has been quantified using various biophysical techniques. These measurements are critical for understanding the domain's function and for the development of targeted therapeutics.

| Interacting Molecule | Method | Dissociation Constant (Kd) | Reference |

| Monomeric Ubiquitin | Isothermal Titration Calorimetry (ITC) | 60 nM | |

| C-terminal Ubiquitin Peptide | Fluorescence Polarization (FP) | 0.44 µM (to full-length HDAC6) | |

| SGC-UBD253 (Chemical Probe) | Surface Plasmon Resonance (SPR) | 0.084 µM | |

| This compound (Chemical Probe) | Isothermal Titration Calorimetry (ITC) | 0.080 µM | |

| SGC-UBD253N (Negative Control) | Surface Plasmon Resonance (SPR) | 32 µM | |

| Peptides with C-terminal Gly-Gly | Fluorescence Polarization (FP) | Low µM range |

Core Biological Functions and Signaling Pathways

The primary role of the HDAC6 ZnF-UBP domain is to mediate the cellular response to misfolded protein stress. It achieves this by orchestrating the collection and disposal of ubiquitinated protein aggregates.

Aggresome Formation

When the ubiquitin-proteasome system is overwhelmed, polyubiquitinated misfolded proteins accumulate in the cytoplasm. The HDAC6 ZnF-UBP domain binds to these ubiquitinated aggregates. Concurrently, other domains of HDAC6 interact with the dynein motor complex. This bridging function allows HDAC6 to recruit the protein cargo to dynein motors for retrograde transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce into the aggresome. Cells deficient in HDAC6 fail to form aggresomes and are hypersensitive to misfolded protein stress.

Autophagy and Mitophagy

The formation of the aggresome is a precursor to the clearance of protein aggregates via autophagy, a process termed quality-control (QC) autophagy. HDAC6 is essential for the maturation of autophagosomes, specifically promoting their fusion with lysosomes. This function is dependent on the recruitment of a cortactin-dependent actin-remodeling machinery to the aggresome.

Furthermore, the HDAC6 ZnF-UBP domain is implicated in mitophagy, the selective degradation of damaged mitochondria. Parkin, an E3 ubiquitin ligase, ubiquitinates proteins on the outer mitochondrial membrane of depolarized mitochondria. HDAC6 is then recruited to these ubiquitinated mitochondria, facilitating their transport and clearance by the autophagic machinery.

Regulation by p97/VCP

The function of HDAC6 in protein degradation is modulated by its interaction with the AAA-ATPase p97/valosin-containing protein (p97/VCP). p97/VCP can dissociate HDAC6-ubiquitin complexes, thereby counteracting the accumulation of ubiquitinated proteins. The balance between HDAC6 and p97/VCP levels appears to be a critical determinant for the fate of misfolded proteins: higher HDAC6 levels favor aggresome formation, while higher p97/VCP levels promote proteasomal degradation.

Experimental Protocols

Investigating the function of the HDAC6 ZnF-UBP domain requires a combination of biochemical, biophysical, and cell-based assays. Below are methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Ubiquitin Binding

This assay quantitatively measures the binding affinity between the HDAC6 ZnF-UBP domain and a fluorescently labeled ubiquitin peptide.

Workflow:

Materials:

-

Purified recombinant HDAC6 ZnF-UBP domain (human, residues ~1111-1209).

-

FITC-labeled ubiquitin C-terminal pentapeptide (RLRGG-FITC).

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl.

-

96-well black polystyrene half-area plates.

-

Plate reader capable of fluorescence polarization measurements.

Procedure:

-

Prepare a 2x serial dilution of the HDAC6 ZnF-UBP peptide in assay buffer, starting from a concentration of approximately 10 µM.

-

Prepare a 2x working solution of the FITC-labeled RLRGG peptide at 100 nM in assay buffer.

-

In the wells of the 96-well plate, mix equal volumes of the serially diluted HDAC6 peptide and the FITC-labeled peptide solution. The final concentration of the FITC-peptide will be 50 nM.

-

Include control wells with only the FITC-labeled peptide (for baseline polarization) and buffer alone (for background).

-

Incubate the plate for 5 minutes at room temperature with gentle agitation.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 482 nm excitation, 530 nm emission).

-

Plot the millipolarization (mP) values as a function of the HDAC6 ZnF-UBP concentration and fit the data to a nonlinear regression model for one-site specific binding to calculate the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This method is used to verify the interaction between HDAC6 and ubiquitinated proteins within a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa).

-

Proteasome inhibitor (e.g., MG132).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM).

-

Antibody against HDAC6 (for immunoprecipitation).

-

Antibody against Ubiquitin (for Western blot detection).

-

Protein A/G agarose beads.

Procedure:

-

Culture cells to ~80-90% confluency. To increase the pool of ubiquitinated proteins, treat cells with a proteasome inhibitor like MG132 (e.g., 5-10 µM) for 4-6 hours before harvesting.

-

Lyse the cells on ice for 30 minutes in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at ~15,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate (e.g., 1 mg total protein) with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold Lysis Buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect co-immunoprecipitated ubiquitinated proteins.

Immunofluorescence Staining for Aggresome Visualization

This technique allows for the microscopic visualization of HDAC6-mediated aggresome formation.

Materials:

-

Cells grown on glass coverslips.

-

Proteasome inhibitor (e.g., MG132).

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Primary antibodies: anti-HDAC6, anti-ubiquitin (e.g., FK2 clone).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips. Treat with MG132 (5-10 µM) for 16-24 hours to induce aggresome formation.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-HDAC6 and mouse anti-ubiquitin) diluted in blocking buffer for 1-2 hours.

-

Wash three times with PBST.

-

Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour in the dark.

-

Wash three times with PBST, with the second wash containing DAPI for nuclear counterstaining.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Aggresomes will appear as a bright, perinuclear focus that co-localizes for HDAC6 and ubiquitin.

Implications in Disease and Drug Development

The central role of the HDAC6 ZnF-UBP domain in clearing protein aggregates makes it a focal point in the study of neurodegenerative diseases characterized by proteinopathy, such as Alzheimer's, Parkinson's, and Huntington's diseases. In these conditions, enhancing the aggresome-autophagy pathway via HDAC6 could be a neuroprotective strategy.

In oncology, cancer cells often experience high levels of proteotoxic stress, making them reliant on protein clearance pathways. Inhibition of the aggresome pathway, potentially by targeting the HDAC6 ZnF-UBP domain, is being explored as a therapeutic strategy, particularly in combination with proteasome inhibitors. The development of small molecules that specifically inhibit the ubiquitin-binding function of HDAC6, without affecting its deacetylase activity, represents a novel and promising avenue for targeted drug discovery.

References

- 1. HDAC6 and Ubp-M BUZ domains recognize specific C-terminal sequences of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between HDAC6 and its interacting partners: essential roles in the aggresome-autophagy pathway and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the HDAC6 UBD in Autophagy and Aggresome Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cellular protein quality control. Unlike other HDACs, its substrates are predominantly non-histone proteins, including α-tubulin and cortactin. Structurally, HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or UBD), also known as a BUZ finger. This UBD domain is central to its function, acting as a sensor and adaptor for ubiquitinated proteins. It enables HDAC6 to orchestrate two major cellular clearance pathways for misfolded proteins and damaged organelles: aggresome formation and selective autophagy.[1][2][3] Understanding the precise mechanisms governed by the HDAC6 UBD is paramount for developing therapeutics targeting diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers.

The Role of HDAC6 UBD in Aggresome Formation

When the ubiquitin-proteasome system (UPS) is overwhelmed or impaired, misfolded proteins tagged with polyubiquitin chains accumulate and can become cytotoxic. The cell responds by sequestering these aggregates into a single, perinuclear inclusion body called an aggresome.[4][5] This process is a cytoprotective strategy that facilitates the eventual clearance of the aggregates.

Mechanism of Action

The formation of an aggresome is a multi-step process heavily reliant on the unique functions of HDAC6.

-

Recognition of Ubiquitinated Cargo : The HDAC6 UBD specifically recognizes and binds to polyubiquitinated misfolded proteins. It has a high affinity for the unanchored C-terminal diglycine motif of ubiquitin, which becomes exposed in protein aggregates. This binding event is the critical first step that links protein aggregates to the cellular transport machinery.

-

Recruitment of the Dynein Motor Complex : Upon binding to its cargo, HDAC6 acts as a crucial adaptor protein. It interacts directly with the dynein motor protein complex, effectively bridging the ubiquitinated aggregates to the cellular transport system.

-

Retrograde Transport : The dynein motor complex then transports the HDAC6-cargo complex along microtubule tracks in a retrograde fashion (towards the minus-end) to the microtubule-organizing center (MTOC). The deacetylase activity of HDAC6 on α-tubulin is also important for regulating microtubule dynamics and facilitating this transport.

-

Aggresome Assembly : At the MTOC, the aggregated proteins coalesce to form the mature aggresome, which also sequesters chaperones and components of the UPS.

Signaling Pathway for Aggresome Formation

The logical flow of aggresome formation mediated by HDAC6 is a linear and highly regulated process.

Quantitative Data on Aggresome Formation

The efficiency of aggresome formation is often quantified by measuring the percentage of cells forming a distinct perinuclear aggresome following treatment with a proteasome inhibitor like MG-132.

| Cell Line / Condition | Treatment | % of Cells with Aggresomes | Reference Finding |

| Wild-Type Hela Cells | MG-132 (5 µM, 16h) | ~38% | RanBPM is required for efficient aggresome formation. |

| RanBPM shRNA Hela Cells | MG-132 (5 µM, 16h) | ~18% | Knockdown of RanBPM, an HDAC6-interacting protein, significantly reduces aggresome formation. |

| Jurkat Cells | Mock (0.2% DMSO) | Baseline | Control cells show minimal aggregation. |

| Jurkat Cells | MG-132 (5 µM, 16h) | ~3-fold increase in fluorescence | Proteasome inhibition leads to a quantifiable increase in protein aggregation detected by flow cytometry. |

Experimental Protocols

Protocol 1: Immunofluorescence for Aggresome Visualization

This method is used to visually confirm the formation of aggresomes and the co-localization of key proteins like HDAC6 and ubiquitin.

-

Cell Culture : Plate cells (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Induction of Aggresomes : Treat cells with a proteasome inhibitor (e.g., 5-10 µM MG-132) for 12-18 hours to induce the formation of protein aggregates. A vehicle control (e.g., DMSO) should be run in parallel.

-

Fixation : Wash cells with 1X Phosphate-Buffered Saline (PBS) and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash three times with PBS, then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes.

-

Primary Antibody Incubation : Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-HDAC6, anti-ubiquitin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Staining and Mounting : Counterstain nuclei with DAPI for 15 minutes. Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize the cells using a confocal or fluorescence microscope. Aggresomes will appear as bright, dense, perinuclear foci containing co-localized HDAC6 and ubiquitin signals.

The Role of HDAC6 UBD in Autophagy

Beyond sequestering protein aggregates, HDAC6 is a central component of ubiquitin-selective quality-control autophagy, a process that disposes of protein aggregates and damaged organelles like mitochondria (mitophagy). Surprisingly, HDAC6's primary role is not in the initiation of autophagy but in the crucial final step: the fusion of autophagosomes with lysosomes.

Mechanism of Action

The role of HDAC6 in autophagy is distinct from its function in starvation-induced, non-selective autophagy.

-

Recognition of Autophagic Cargo : Similar to the aggresome pathway, the HDAC6 UBD binds to ubiquitinated substrates, which can be protein aggregates or damaged mitochondria. This recognition step flags the cargo for autophagic degradation. The adaptor protein p62/SQSTM1 often works in concert with HDAC6, as it can also bind ubiquitin and interacts with the core autophagy protein LC3.

-

Recruitment of Actin-Remodeling Machinery : Instead of primarily recruiting dynein, HDAC6 in this context recruits a cortactin-dependent actin-remodeling machinery to the site of the autophagic cargo.

-

F-Actin Network Assembly : This machinery assembles a filamentous actin (F-actin) network around the cargo-laden autophagosome. The deacetylase activity of HDAC6 towards cortactin is critical for this process, as it enhances cortactin's interaction with F-actin.

-

Autophagosome-Lysosome Fusion : The assembled F-actin network facilitates the fusion of the autophagosome's outer membrane with the lysosome membrane. This step is essential for the formation of the autolysosome, where the cargo is ultimately degraded by lysosomal hydrolases. HDAC6 deficiency leads to a failure in this fusion step, resulting in the accumulation of stalled autophagosomes and a buildup of toxic protein aggregates.

Signaling Pathway for Selective Autophagy

The HDAC6-mediated autophagic pathway highlights a novel regulatory step at the level of vesicle fusion.

Quantitative Data on Autophagy Flux

Autophagy is a dynamic process, and its activity (autophagic flux) can be quantified by measuring the levels of key marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1.

| Cell Line / Condition | Measurement | Result | Interpretation |

| Wild-Type MEFs | LC3-II / LC3-I Ratio | Basal Level | Normal autophagic activity. |

| HDAC6 KO MEFs | LC3-II / LC3-I Ratio | Increased | Accumulation of autophagosomes due to a block in lysosomal fusion/degradation. |

| Wild-Type MEFs + Bafilomycin A1 | LC3-II Levels | Increased | Bafilomycin A1 blocks the final degradation step, revealing the rate of autophagosome formation (flux). |

| HDAC6 KO MEFs | p62/SQSTM1 Levels | Increased | p62 is a substrate for autophagy; its accumulation indicates impaired autophagic clearance. |

Experimental Protocols

Protocol 2: Western Blot for Autophagy Markers (Autophagic Flux Assay)

This biochemical assay quantifies the rate of autophagy by measuring the turnover of LC3-II in the presence and absence of a lysosomal inhibitor.

-

Cell Culture and Treatment : Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in 6-well plates. For the flux experiment, treat cells with the experimental compound or vehicle control. In parallel, treat a set of cells with the same conditions plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 4-6 hours of the experiment.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against LC3B (which detects both LC3-I and the lower band, LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor to the amount in its absence. A greater accumulation indicates higher flux.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to demonstrate the physical interaction between HDAC6 and its binding partners, such as ubiquitinated proteins or cortactin.

-

Cell Lysis : Lyse cells treated under appropriate conditions (e.g., with proteasome inhibitor) in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors).

-

Pre-clearing : Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation : Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody of interest (e.g., anti-HDAC6) and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Capture Immune Complex : Add fresh Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-ubiquitin, anti-cortactin).

Experimental Workflow Visualization

References

- 1. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC-UBD253: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical probe SGC-UBD253, a potent and selective antagonist of the Histone Deacetylase 6 (HDAC6) zinc-finger ubiquitin-binding domain (UBD). This document details its binding affinity, cellular target engagement, and the experimental methodologies used for its characterization.

Introduction

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme with crucial roles in various cellular processes, including protein quality control, cell motility, and stress responses.[1][2] Unlike other HDACs, HDAC6 possesses a zinc-finger ubiquitin-binding domain (UBD) that specifically recognizes the C-terminal diglycine motif of ubiquitin.[2] This function is critical for the clearance of misfolded and aggregated proteins through the aggresome-autophagy pathway. Dysregulation of HDAC6 and this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound is a chemical probe developed to selectively target the HDAC6-UBD, providing a valuable tool to investigate its biological functions and therapeutic potential. It offers an alternative to targeting the catalytic domains of HDAC6, allowing for a more nuanced dissection of its UBD-specific roles. Accompanying this compound is its structurally similar but significantly less active negative control, SGC-UBD253N, which is essential for validating on-target effects in cellular studies.

Mechanism of Action and Signaling Pathway

The HDAC6-UBD plays a pivotal role in the cellular response to protein aggregation stress. By binding to polyubiquitinated protein aggregates, HDAC6 facilitates their transport along microtubules to the microtubule-organizing center (MTOC), leading to the formation of an aggresome. This sequestration of toxic protein aggregates is a key step in their subsequent clearance by autophagy. This compound acts as a competitive antagonist, binding to the HDAC6-UBD and preventing its interaction with ubiquitinated proteins. This disruption is expected to inhibit aggresome formation and interfere with the cellular protein quality control machinery.

Below is a diagram illustrating the signaling pathway involving the HDAC6-UBD and the point of intervention by this compound.

Caption: HDAC6-UBD signaling pathway and this compound inhibition.

Quantitative Data: Binding Affinity and Target Engagement

The binding affinity of this compound and its negative control, SGC-UBD253N, to the HDAC6-UBD has been rigorously quantified using multiple biophysical techniques. Cellular target engagement has been confirmed using the NanoBRET assay.

Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N to HDAC6

| Compound | Target | Assay | KD / Kdisp (μM) |

| This compound | HDAC6-UBD | SPR | 0.084 |

| HDAC6-UBD | ITC | 0.080 | |

| Full-length HDAC6 | SPR | 0.26 | |

| Full-length HDAC6 | FP | 0.44 | |

| SGC-UBD253N | HDAC6-UBD | SPR | 32 |

Table 2: Cellular Target Engagement of this compound

| Compound | Target Interaction | Assay | EC50 (μM) | Cell Line |

| This compound | HDAC6-ISG15 | NanoBRET | 1.9 | HEK293T |

| USP16-ISG15 | NanoBRET | 20 | HEK293T | |

| SGC-UBD253N | HDAC6-ISG15 | NanoBRET | Inactive | HEK293T |

Table 3: Selectivity Profile of this compound against a Panel of Ubiquitin-Binding Domains (UBDs) by SPR

| UBD Protein | KD (μM) | Fold Selectivity vs. HDAC6-UBD |

| HDAC6 | 0.084 | 1 |

| USP16 | 1.3 | ~15 |

| Other UBDs | >50 | ~>595 |

Note: this compound demonstrates at least ~50-fold selectivity for HDAC6 over other UBD proteins tested, with the exception of USP16.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Workflow:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Methodology Summary:

-

Ligand Immobilization: Recombinant HDAC6-UBD is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are flowed over the chip surface, allowing for association.

-

Dissociation: Buffer is flowed over the surface to measure the dissociation of the compound.

-

Data Analysis: The changes in the refractive index at the surface are recorded in real-time as a sensorgram, from which the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) are calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Workflow:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Methodology Summary:

-

Sample Preparation: A solution of HDAC6-UBD is placed in the sample cell, and a solution of this compound is loaded into the injection syringe.

-

Titration: The this compound solution is injected in small aliquots into the HDAC6-UBD solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is often used in a competitive format to determine the affinity of unlabeled compounds.

Workflow:

Caption: Fluorescence Polarization (FP) competition assay workflow.

Methodology Summary:

-

Assay Setup: A fixed concentration of full-length HDAC6 and a fluorescently labeled ubiquitin peptide (tracer) are incubated together.

-

Competition: Increasing concentrations of this compound are added to compete with the tracer for binding to HDAC6.

-

Measurement: The fluorescence polarization of the tracer is measured. As this compound displaces the tracer, the polarization value decreases.

-

Data Analysis: The data is plotted as polarization versus the concentration of this compound, and the IC50 (the concentration of competitor that displaces 50% of the tracer) is determined, from which the displacement constant (K_disp) can be calculated.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.

Workflow:

Caption: NanoBRET™ Target Engagement Assay workflow.

Methodology Summary:

-

Cellular System: HEK293T cells are engineered to express HDAC6 fused to NanoLuc® luciferase (the energy donor) and its interacting partner, ISG15, fused to HaloTag® (the energy acceptor, which is labeled with a fluorescent ligand).

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Assay Execution: The HaloTag® fluorescent ligand and the NanoLuc® substrate are added to the cells.

-

Measurement and Analysis: The luminescence from NanoLuc® and the fluorescence from the HaloTag® ligand are measured. The BRET ratio is calculated, and a dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that inhibits 50% of the HDAC6-ISG15 interaction in live cells.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the HDAC6 ubiquitin-binding domain. The comprehensive dataset on its binding affinity and cellular target engagement, supported by detailed experimental protocols, establishes it as a valuable tool for the scientific community. Its use, in conjunction with its negative control SGC-UBD253N, will facilitate further exploration of the biological roles of the HDAC6-UBD and its potential as a therapeutic target in various diseases.

References

The Discovery and Development of SGC-UBD253: A Technical Guide to a First-in-Class Chemical Probe for the HDAC6 Ubiquitin-Binding Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) is a multifaceted enzyme implicated in a range of cellular processes, making it a compelling target for therapeutic intervention in oncology and neurodegenerative diseases.[1][2] While much effort has focused on inhibiting its catalytic deacetylase activity, the non-enzymatic functions mediated by its zinc-finger ubiquitin-binding domain (UBD) have remained less explored pharmacologically.[1][3] This domain is crucial for recognizing and binding ubiquitinated proteins, facilitating their clearance through autophagy and aggresome formation.[1] SGC-UBD253 has emerged as a pioneering chemical probe, offering a potent and selective tool to dissect the biological roles of the HDAC6 UBD. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols and quantitative data, to empower researchers in their exploration of HDAC6 biology.

Introduction to this compound

This compound is a potent and selective antagonist of the HDAC6 zinc-finger ubiquitin-binding domain (UBD). Its development was driven by the need for a chemical tool to investigate the non-catalytic functions of HDAC6, providing an alternative to targeting its deacetylase domains. This compound acts by competitively displacing the C-terminal diglycine motif of ubiquitin from the binding pocket of the HDAC6 UBD.

A structurally similar but significantly less active compound, SGC-UBD253N, was developed as a negative control. The availability of this matched pair of active probe and inactive control is crucial for robust experimental design, enabling researchers to confidently attribute observed biological effects to the specific inhibition of the HDAC6 UBD.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N.

Table 1: In Vitro Binding Affinity of this compound and SGC-UBD253N to HDAC6 UBD

| Compound | Assay | Target | Kd (nM) |

| This compound | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 84 |

| This compound | Isothermal Titration Calorimetry (ITC) | HDAC6 UBD | 80 |

| SGC-UBD253N | Surface Plasmon Resonance (SPR) | HDAC6 UBD | 32,000 |

Table 2: Cellular Target Engagement of this compound

| Compound | Assay | Cell Line | Target | EC50 (µM) |

| This compound | NanoBRET | - | HDAC6-ISG15 interaction | 1.9 |

Table 3: Selectivity Profile of this compound

| Target | Binding | Notes |

| HDAC6 UBD | Potent | Primary target |

| USP16 UBD | Weak | Shows some off-target activity |

| Other UBDs | Selective | Profiled against a panel of 9 other UBDs with good selectivity |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to displace a fluorescently labeled probe from the HDAC6 UBD.

-

Materials:

-

Purified HDAC6 UBD protein

-

Fluorescently labeled ubiquitin-derived peptide probe (e.g., TAMRA-labeled C-terminal ubiquitin peptide)

-

Assay buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

Test compounds (this compound or others) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of HDAC6 UBD and the fluorescent probe in the assay buffer. The concentration of the protein should be optimized to give a stable and robust FP signal.

-

Add the protein-probe mixture to the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of this compound to the HDAC6 UBD in a label-free manner.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified HDAC6 UBD protein

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Test compounds dissolved in running buffer

-

-

Procedure:

-

Immobilize the purified HDAC6 UBD protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the binding event.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

-

Materials:

-

Isothermal titration calorimeter

-

Purified HDAC6 UBD protein

-

Test compound (this compound)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

-

Procedure:

-

Dialyze both the protein and the compound into the same buffer to minimize heats of dilution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the engagement of this compound with HDAC6 in live cells.

-

Materials:

-

Cells expressing HDAC6 fused to NanoLuc® luciferase and a fluorescent energy acceptor.

-

NanoBRET™ tracer that binds to HDAC6.

-

Nano-Glo® substrate.

-

Test compound (this compound).

-

White, opaque 96-well or 384-well plates.

-

Luminometer capable of measuring BRET signals.

-

-

Procedure:

-

Seed the cells in the assay plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a defined period.

-

Add the NanoBRET™ tracer to the cells and incubate.

-

Add the Nano-Glo® substrate to the cells.

-

Measure the luminescence at two different wavelengths (donor and acceptor emission).

-

Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value for target engagement.

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of this compound in complex with the HDAC6 UBD.

-

Materials:

-

Purified and concentrated HDAC6 UBD protein

-

This compound

-

Crystallization screens and reagents

-

X-ray diffraction equipment

-

-

Procedure:

-

Co-crystallize the HDAC6 UBD protein with this compound by mixing the protein and compound and setting up crystallization trials using vapor diffusion (sitting or hanging drop).

-

Identify and optimize crystallization conditions.

-

Harvest and cryo-protect the crystals.

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement.

-

Refine the structure to obtain a high-resolution model of the protein-ligand complex. The co-crystal structure of this compound with HDAC6-UBD is available under PDB ID 8G45.

-

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the function of the HDAC6 UBD.

Caption: Mechanism of this compound action on HDAC6 UBD.

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow used to characterize this compound.

Caption: Workflow for the characterization of this compound.

Structure-Activity Relationship (SAR) Development

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study, starting from an initial lead compound. The following diagram illustrates the key optimization steps.

Caption: Key steps in the SAR-driven optimization of this compound.

Conclusion

This compound represents a significant advancement in the chemical biology of HDAC6. As a potent, selective, and cell-active chemical probe for the HDAC6 UBD, it provides an invaluable tool for the scientific community to elucidate the physiological and pathological roles of this non-catalytic domain. The availability of a well-characterized negative control, SGC-UBD253N, further enhances its utility for rigorous scientific inquiry. This technical guide provides the necessary information for researchers to effectively utilize this compound in their studies and to build upon the foundational work that led to its discovery.

References

SGC-UBD253: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationship (SAR) of SGC-UBD253, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6). This compound serves as a critical tool for elucidating the biological functions of the HDAC6 UBD and for exploring its therapeutic potential. This guide includes comprehensive tables of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to HDAC6 and the Role of its Ubiquitin-Binding Domain

Histone Deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme involved in various cellular processes, including cell motility, protein quality control, and stress responses.[1] A key feature of HDAC6 is its zinc-finger ubiquitin-binding domain (UBD), which specifically recognizes and binds to the C-terminal diglycine motif of ubiquitin chains.[1] This interaction is crucial for the recruitment of misfolded, ubiquitinated proteins to form aggresomes, which are subsequently cleared by autophagy.[1][2] Pharmacological inhibition of the HDAC6 UBD with small molecules presents an alternative therapeutic strategy to targeting the catalytic domains of HDAC6.[1] this compound (also referred to as compound 25) is a potent antagonist of the HDAC6-UBD, developed to facilitate the study of this domain's function.

Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound involved systematic optimization of a lead compound to enhance potency and cellular activity. The following tables summarize the quantitative SAR data for key analogs.

Table 1: In Vitro Binding Affinity of this compound and Negative Control

| Compound | Target | Method | KD (μM) | Kdisp (μM) |

| This compound (25) | HDAC6-UBD | SPR | 0.084 | |

| HDAC6-UBD | ITC | 0.080 | ||

| HDAC6-UBD | FP | 0.095 | ||

| Full-Length HDAC6 | SPR | 0.26 | ||

| Full-Length HDAC6 | FP | 0.44 | ||

| SGC-UBD253N (32) | HDAC6-UBD | SPR | 32 | |

| HDAC6-UBD | FP | 33 |

Data compiled from multiple sources.

Table 2: Cellular Target Engagement of this compound

| Compound | Assay | Cell Line | EC50 (μM) |

| This compound (25) | NanoBRET | HEK293T | 1.9 |

Data from the Structural Genomics Consortium.

Table 3: Structure-Activity Relationship of Amide Substitutions

| Compound | R Group | Kdisp (μM) vs HDAC6-UBD (FP) |

| 25 (this compound) | 2-methoxybenzyl | 0.095 |

| 27 | 2-methylbenzyl | 0.11 |

| 28 | 2-fluorobenzyl | 0.091 |

| 29 | 2-chlorobenzyl | 0.098 |

| 32 (SGC-UBD253N) | N-methyl-2-methoxybenzyl | 33 |

This table highlights that methylation of the amide nitrogen (compound 32) dramatically reduces binding affinity, making it an excellent negative control. Lipophilic substitutions at the ortho position of the benzyl ring are well-tolerated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled peptide from the HDAC6-UBD.

-

Reagents:

-

HDAC6-UBD protein

-

Full-length HDAC6 protein

-

FITC-labeled LRLRGG peptide (50 nM)

-

Test compounds (e.g., this compound, SGC-UBD253N) serially diluted in DMSO.

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

-

Procedure:

-

A solution of HDAC6-UBD or full-length HDAC6 and the FITC-labeled peptide is prepared in assay buffer.

-

The test compound dilutions are added to the protein-peptide mixture in a 384-well plate.

-

The plate is incubated at room temperature for 60 minutes.

-

Fluorescence polarization is measured using a plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

The competition data is fitted to a four-parameter logistic equation to determine the IC50 value.

-

The IC50 is converted to a displacement constant (Kdisp) using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of compounds to the HDAC6-UBD.

-

Instrumentation: Biacore T200 (or equivalent).

-

Procedure:

-

Recombinant HDAC6-UBD is immobilized on a CM5 sensor chip via amine coupling.

-

A reference flow cell is prepared without the protein to subtract non-specific binding.

-

Serial dilutions of the test compounds in running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

-

The association and dissociation of the compound are monitored in real-time by measuring changes in the refractive index.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity and thermodynamics.

-

Instrumentation: MicroCal PEAQ-ITC (or equivalent).

-

Procedure:

-

The HDAC6-UBD protein solution (e.g., 10 µM) is placed in the sample cell.

-

The test compound solution (e.g., 100 µM) is loaded into the injection syringe.

-

The compound is titrated into the protein solution in a series of small injections.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

NanoBRET Cellular Target Engagement Assay

This assay quantifies the engagement of this compound with HDAC6 in living cells.

-

Cell Culture and Transfection:

-

HEK293T cells are co-transfected with plasmids encoding for NanoLuc-HDAC6 (donor) and HaloTag-ISG15 (acceptor). ISG15 is used as a binding partner for the HDAC6-UBD in this cellular context.

-

-

Procedure:

-

Transfected cells are plated in a 96-well plate.

-

The cells are treated with the HaloTag NanoBRET 618 ligand, which serves as the energy acceptor.

-

Serial dilutions of the test compounds are added to the cells.

-

The NanoLuc substrate (furimazine) is added to initiate the bioluminescence resonance energy transfer (BRET).

-

The donor emission (460 nm) and acceptor emission (618 nm) are measured.

-

-

Data Analysis:

-

The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission.

-

The data is normalized to a vehicle control (DMSO) and plotted against the compound concentration.

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 value.

-

Visualizations

The following diagrams illustrate the biological context and experimental workflow related to this compound.

Caption: HDAC6-mediated aggresome pathway and this compound's point of intervention.

Caption: Workflow for cellular target engagement using a biotinylated probe.

References

SGC-UBD253: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular pathways modulated by SGC-UBD253, a potent and selective chemical probe for the Zinc-Finger Ubiquitin-Binding Domain (UBD) of Histone Deacetylase 6 (HDAC6). The primary focus of this document is to provide a comprehensive understanding of the core mechanism of action of this compound, present quantitative data, detail experimental protocols, and visualize the key cellular processes and workflows.

Core Mechanism of Action: Inhibition of the HDAC6-Ubiquitin Interaction

This compound is a small molecule antagonist that specifically targets the ubiquitin-binding domain (UBD) of HDAC6.[1][2][3] This domain is crucial for the recognition of ubiquitinated protein aggregates, a key step in their clearance through the aggresome-autophagy pathway.[1][4] By binding to the HDAC6-UBD, this compound prevents the interaction between HDAC6 and ubiquitin, thereby disrupting the recruitment of misfolded, ubiquitinated proteins to the aggresome.

The primary and well-characterized cellular pathway modulated by this compound is the HDAC6-mediated protein quality control pathway , specifically the formation of aggresomes. Aggresomes are perinuclear inclusion bodies where misfolded protein aggregates are sequestered for subsequent degradation by autophagy. HDAC6 acts as a linker protein, binding to both ubiquitinated cargo and the dynein motor complex to facilitate the transport of aggregates along microtubules to the aggresome. This compound, by blocking the initial recognition of ubiquitinated proteins by HDAC6, effectively inhibits this process.

It is important to note that this compound does not inhibit the catalytic deacetylase activity of HDAC6. This makes it a valuable tool to specifically investigate the biological functions of the ubiquitin-binding activity of HDAC6, independent of its deacetylase function.

A closely related, methylated derivative, SGC-UBD253N , is >300-fold less active and serves as an excellent negative control for cellular experiments.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, SGC-UBD253N.

Table 1: In Vitro Binding Affinities

| Compound | Target | Assay | KD (μM) | Reference |

| This compound | HDAC6-UBD | SPR | 0.084 | |

| This compound | HDAC6-UBD | ITC | 0.080 | |

| SGC-UBD253N | HDAC6-UBD | SPR | 32 | |

| This compound | Full-length HDAC6 | SPR | 0.26 |

Table 2: Cellular Target Engagement and Potency

| Compound | Assay | Cell Line | EC50 (μM) | Reference |

| This compound | HDAC6-ISG15 NanoBRET | HEK293T | 1.9 | |

| This compound | USP16-ISG15 NanoBRET | HEK293T | 20 ± 2.7 | |

| SGC-UBD253N | HDAC6-ISG15 NanoBRET | HEK293T | >30 |

Visualizing the Modulated Pathway and Experimental Workflow

HDAC6-Mediated Aggresome Formation Pathway

Caption: this compound inhibits the HDAC6-mediated aggresome pathway.

NanoBRET Protein-Protein Interaction Assay Workflow

Caption: Workflow for the NanoBRET protein-protein interaction assay.

Experimental Protocols

NanoBRET™ Protein-Protein Interaction Assay for HDAC6-ISG15

This protocol is adapted from the methods described in the characterization of this compound.

Objective: To quantify the ability of this compound to disrupt the interaction between HDAC6 and ISG15 in live cells.

Materials:

-

HEK293T cells

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ 2000 Transfection Reagent

-

Plasmid encoding HDAC6 fused to NanoLuc® luciferase (donor)

-

Plasmid encoding ISG15 fused to HaloTag® (acceptor)

-

This compound and SGC-UBD253N dissolved in DMSO

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

White, 96-well assay plates

-

Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

On the day of transfection, co-transfect the cells with the HDAC6-NanoLuc® and ISG15-HaloTag® plasmids using Lipofectamine™ 2000 according to the manufacturer's instructions. A 1:1 ratio of donor to acceptor plasmid is a good starting point, but may require optimization.

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

-

Cell Plating and Compound Treatment:

-

After 24 hours, detach the transfected cells and resuspend them in Opti-MEM™.

-

Plate the cells into a white, 96-well assay plate at a density of 2 x 104 cells per well in a volume of 90 μL.

-

Prepare serial dilutions of this compound and SGC-UBD253N in Opti-MEM™.

-

Add 10 μL of the compound dilutions to the appropriate wells. Include a DMSO-only control.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the luminescence at two wavelengths: the donor emission at 460nm (e.g., with a 450nm bandpass 80nm filter) and the acceptor emission at >600nm (e.g., with a 610nm longpass filter).

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).

-

Correct the BRET ratio by subtracting the BRET ratio from cells treated with the donor plasmid only.

-

Normalize the data to the DMSO control.

-

Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

-

Aggresome Formation Assay

This protocol is a generalized procedure based on methods used to study HDAC6-mediated aggresome formation.

Objective: To visually assess the effect of this compound on the formation of aggresomes induced by proteasome inhibition.

Materials:

-

A suitable cell line (e.g., HEK293T, RPMI 8226)

-

MG-132 (proteasome inhibitor)

-

This compound and SGC-UBD253N dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

Bovine serum albumin (BSA) for blocking

-

Primary antibody against ubiquitin (to visualize aggresomes)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with this compound, SGC-UBD253N, or DMSO control for 1-2 hours.

-

Induce aggresome formation by treating the cells with a proteasome inhibitor, such as 5 μM MG-132, for 16-18 hours in the continued presence of the SGC compounds.

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-ubiquitin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope.

-

Quantify the percentage of cells with a distinct, perinuclear aggresome in each treatment condition. A decrease in the percentage of aggresome-positive cells in the this compound-treated group compared to the control indicates inhibition of aggresome formation.

-

Potential for Modulation of Other Cellular Pathways

While the primary and experimentally validated role of this compound is the inhibition of the HDAC6-UBD and the subsequent disruption of aggresome formation, the broader functions of HDAC6 suggest that this probe could be a valuable tool for exploring other cellular pathways. It is crucial to emphasize that the following are potential areas of investigation and have not yet been demonstrated with this compound.

-

NF-κB Signaling: HDAC6 has been implicated in the regulation of the NF-κB pathway. However, the current literature on this compound does not provide direct evidence of its impact on this pathway. Future studies could utilize this compound to dissect the specific role of the HDAC6-UBD in NF-κB signaling.

-